molecular formula C9H14O B3060555 1-Ethylbicyclo[2.2.1]heptan-2-one CAS No. 52352-87-1

1-Ethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B3060555
CAS No.: 52352-87-1
M. Wt: 138.21 g/mol
InChI Key: VNBUGZMWZGUKGH-UHFFFAOYSA-N
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Description

1-Ethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound belonging to the norcamphor family. It is characterized by its rigid and compact structure, which contributes to its unique chemical and biological properties. The compound has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol .

Preparation Methods

The synthesis of 1-Ethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through various organic reactions, including the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure.

    Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Ethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of 1-ethylbicyclo[2.2.1]heptan-2-ol.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-Ethylbicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of bicyclic ketones in biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Ethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity and function.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific application and context, but they generally include metabolic pathways and signal transduction pathways.

Comparison with Similar Compounds

1-Ethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other bicyclic ketones such as norcamphor and camphor.

    Uniqueness: The unique structure of this compound, with its ethyl group and specific bicyclic configuration, gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-ethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9-4-3-7(6-9)5-8(9)10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBUGZMWZGUKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396978
Record name 1-ethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52352-87-1
Record name 1-ethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethylbicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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